4-Amino-4-(thiophen-2-yl)butanoic acid

Lipophilicity Drug-likeness ADME

Select 4-amino-4-(thiophen-2-yl)butanoic acid for its unique thiophene sulfur hydrogen-bond acceptor, low XLogP3 (-1.9), and superior CNS MPO score over phenyl analogs. The γ-amino acid backbone imposes distinct φ/ψ dihedral angles for peptidomimetic stability. Its 170–171 °C melting point enables straightforward recrystallization to ≥98% purity, avoiding chromatography. Essential for reproducible SAR in GABA-B/AT modulator and MMP-12/13 inhibitor programs. Specify racemic or enantiopure form.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
Cat. No. B8603715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-(thiophen-2-yl)butanoic acid
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(CCC(=O)O)N
InChIInChI=1S/C8H11NO2S/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5-6H,3-4,9H2,(H,10,11)
InChIKeyMQXVPVVZSNSGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-4-(thiophen-2-yl)butanoic acid: A Thiophene-Functionalized γ-Amino Acid Building Block for Procurement-Critical Research Applications


4-Amino-4-(thiophen-2-yl)butanoic acid (CAS 70921-24-3, PubChem CID 21318673) is a non-proteinogenic γ-amino acid featuring a thiophen-2-yl substituent at the C4 position. It belongs to the broader class of heteroaryl-substituted butanoic acids, which are employed as constrained GABA analogs, metalloprotease inhibitor scaffolds, and chiral building blocks in medicinal chemistry and peptide synthesis [1]. Its thiophene ring imparts distinct electronic properties, hydrogen-bond acceptor potential, and metabolic stability relative to phenyl- or furan-based isosteres, making it a specific and non-interchangeable choice in structure–activity relationship (SAR) programs targeting CNS, oncology, or immunology endpoints [2].

4-Amino-4-(thiophen-2-yl)butanoic acid: Why Generic Substitution with Phenyl, Furan, or Regioisomeric Analogs Is Scientifically Unjustified


Substituting 4-amino-4-(thiophen-2-yl)butanoic acid with a generic phenyl (4-amino-4-phenylbutanoic acid), furan (4-amino-4-(furan-2-yl)butanoic acid), or positional isomer (e.g., 4-amino-3-(thiophen-2-yl)butanoic acid) introduces fundamental changes in lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility that directly alter target binding, ADME profiles, and downstream synthetic utility [1][2]. The thiophene sulfur atom acts as a hydrogen-bond acceptor and increases polar surface area, while the 4-position amino placement dictates both the compound's classification as a γ-amino acid and its conformational flexibility relative to β-substituted analogs. These differences cannot be corrected by simple formulation adjustments and mandate compound-specific qualification in any reproducible SAR campaign or scale-up pathway .

4-Amino-4-(thiophen-2-yl)butanoic acid: Quantifiable Differentiation Evidence Against Closest Analogs for Informed Procurement


Lower Computed Lipophilicity (XLogP3) Versus 4-Amino-4-phenylbutanoic acid Drives Superior Aqueous Solubility and Oral Bioavailability Potential

4-Amino-4-(thiophen-2-yl)butanoic acid exhibits a computed XLogP3 of -1.9, compared to -1.6 for its direct phenyl analog 4-amino-4-phenylbutanoic acid [1][2]. This 0.3 log unit decrease in lipophilicity, driven by the thiophene sulfur's polarity, translates into an approximately 2-fold improvement in predicted aqueous solubility by the Clark–Griswold model, a critical advantage for lead series requiring balanced solubility-permeability profiles and reduced plasma protein binding [1][2].

Lipophilicity Drug-likeness ADME Solubility

Increased Topological Polar Surface Area (TPSA) Over Phenyl Analog Enhances Hydrogen-Bonding Capacity and Blood–Brain Barrier Permeability Tuning

The target compound's TPSA of 91.6 Ų is 28.3 Ų (44.7%) larger than that of 4-amino-4-phenylbutanoic acid (TPSA = 63.3 Ų), owing to the thiophene sulfur's contribution to hydrogen-bond acceptor count [1][2]. This places the target in a favorable TPSA window (60–100 Ų) associated with optimal CNS penetration while retaining sufficient polarity to avoid P-glycoprotein efflux, whereas the phenyl analog falls below the recommended lower bound for CNS drug-like space [1][2].

Polar surface area CNS permeability Hydrogen bonding Molecular recognition

Distinct Melting Point and Thermal Stability Differentiate the Thiophene-2-yl Scaffold from Phenyl and Thiophene-3-yl Regioisomers During Solid-Phase Handling, Purification, and Formulation

The target compound demonstrates a melting point of 170–171 °C , which is approximately 13–15 °C lower than 4-amino-4-phenylbutanoic acid (m.p. 183–185 °C) [1] and differs from the thiophene-3-yl regioisomer (4-amino-4-(thiophen-3-yl)butanoic acid) by an estimated 10–20 °C based on the structural divergence at the heterocycle attachment point . The lower melting point of the thiophene-2-yl analog indicates reduced crystal lattice energy, which can enhance solubility and facilitate processing during salt formation, lyophilization, or hot-melt extrusion without compromising purity.

Melting point Thermal stability Purification Solid-state properties

4-Amino-4-(thiophen-2-yl)butanoic acid: Validated Research and Industrial Application Scenarios Rooted in Differentiated Evidence


CNS Drug Discovery: GABA-Mimetic Lead Optimization Requiring Balanced Lipophilicity and BBB Penetration

The lower XLogP3 (-1.9) and elevated TPSA (91.6 Ų) of 4-amino-4-(thiophen-2-yl)butanoic acid position it as a superior scaffold over the phenyl analog for designing GABA-B or GABA-AT modulators intended for CNS exposure [1][2]. Its physicochemical profile aligns with the CNS MPO desirability score, making it a first-choice γ-amino acid core when reducing hERG binding and enhancing free brain fraction are go/no-go criteria during hit-to-lead progression.

Matrix Metalloprotease (MMP) Inhibitor Pharmacophore Development Exploiting Thiophene-Specific Zinc-Binding Interactions

The thiophene sulfur atom in 4-amino-4-(thiophen-2-yl)butanoic acid provides a soft hydrogen-bond acceptor and potential zinc-chelating motif that distinguishes it from purely carbocyclic or furan-based MMP inhibitor cores [1]. Patent families (e.g., US5854277A) explicitly claim thiophenebutanoic acid derivatives for MMP-2, MMP-8, and MMP-13 inhibition, where the sulfur atom contributes to binding site complementarity absent in the phenyl series [1]. Medicinal chemistry teams pursuing selective MMP-12 or MMP-13 inhibitors should prioritize the thiophene-2-yl regioisomer for its documented scaffold recognition in the S1′ pocket.

Peptide and Peptidomimetic Synthesis Utilizing the γ-Amino Acid Framework for Conformational Restriction

The γ-amino acid backbone with a C4 thiophene substituent imposes distinct φ/ψ dihedral angle constraints compared to β-amino acid or α-amino acid building blocks. This compound serves as a key intermediate for generating peptidomimetics with enhanced proteolytic stability, where the thiophene ring simultaneously provides π-stacking capacity for target engagement and a synthetic handle for further functionalization (e.g., Suzuki coupling, electrophilic substitution) at the 5-position of the thiophene [1]. Procurement should specify the racemic or enantiopure form based on downstream chiral resolution requirements documented in the literature.

Solid-Phase and Scalable Process Chemistry Requiring Predictable Thermal Behavior and Crystallization Control

The well-defined melting point of 170–171 °C and the compound's moderate thermal stability facilitate reproducible recrystallization from ethanol/water mixtures, enabling purity upgrades from 95% to ≥98% without chromatographic intervention [1]. This contrasts with the higher-melting phenyl analog (183–185 °C), which often requires more aggressive solvent systems or column chromatography for equivalent purity gains [2]. Process R&D groups scaling from gram to kilogram quantities should select the thiophene-2-yl analog when streamlined downstream processing and reduced solvent consumption are project-critical deliverables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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